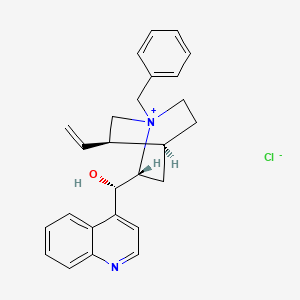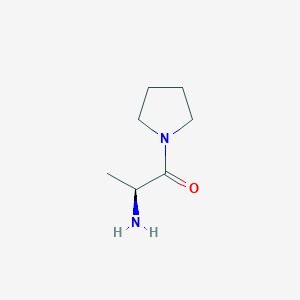
3-(Hydrazinylmethyl)pyridine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazine derivatives is a topic of interest in the research community. For instance, a palladium-catalyzed chemoselective monoarylation of hydrazides has been developed to synthesize [1,2,4]triazolo[4,3-a]pyridines, which involves the addition of hydrazides to 2-chloropyridine followed by dehydration under microwave irradiation . This method exemplifies the potential pathways that could be adapted for the synthesis of "3-(Hydrazinylmethyl)pyridine hydrochloride" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and properties of hydrazine derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic transitions, vibrational analysis, and the nature of intra- and intermolecular interactions, which are crucial for understanding the behavior of "3-(Hydrazinylmethyl)pyridine hydrochloride".
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including the formation of dimers through intermolecular hydrogen bonding as indicated in the research . The reactivity of these compounds can be predicted by analyzing local reactivity descriptors such as Fukui functions and electrophilicity indices, which help identify reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For example, the vibrational analysis of a pyridine derivative revealed the presence of intermolecular NH⋯O and NH⋯N hydrogen bonds, which affect the compound's solubility and stability . The absorption spectra of these compounds vary with solvent, temperature, and pH, which is important for their application in different environments . Additionally, the antioxidant activity of a hydrazone derivative has been evaluated, suggesting potential biological applications .
Applications De Recherche Scientifique
Synthesis and Molecular Docking
- Molecular Docking and Antimicrobial Activity : Novel pyridine derivatives, synthesized from compounds related to 3-(Hydrazinylmethyl)pyridine hydrochloride, have shown potential in molecular docking screenings and exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
Biological Evaluation
- Antimicrobial Activity : Pyridine derivatives formed through reactions involving 3-(Hydrazinylmethyl)pyridine hydrochloride have been evaluated for their antimicrobial properties against various microorganisms (Jadhav et al., 2010).
Anticancer Activity
- Synthesis of Anticancer Compounds : Research involving the synthesis of 3(2h)-one pyridazinone derivatives, potentially including 3-(Hydrazinylmethyl)pyridine hydrochloride, has shown promising antioxidant and anticancer activities, as indicated by molecular docking studies (Mehvish & Kumar, 2022).
Crystallographic and Docking Studies
- Drug-likeness Properties and Molecular Docking : Detailed crystallographic studies and molecular docking simulations have been conducted on new oxime-pyridine compounds, related to 3-(Hydrazinylmethyl)pyridine hydrochloride, to evaluate their inhibitory activity against E. coli and their potential drug-likeness properties (Topal, 2020).
Safety And Hazards
The safety information for 3-(Hydrazinylmethyl)pyridine hydrochloride indicates that it is classified under GHS07 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
pyridin-3-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-9-5-6-2-1-3-8-4-6;/h1-4,9H,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGFBMLXCOZSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinylmethyl)pyridine hydrochloride | |
CAS RN |
1349716-65-9 | |
| Record name | Pyridine, 3-(hydrazinylmethyl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)


![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
